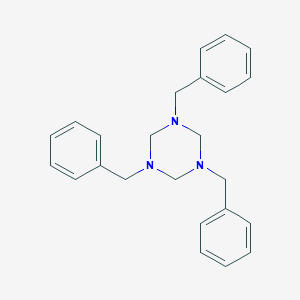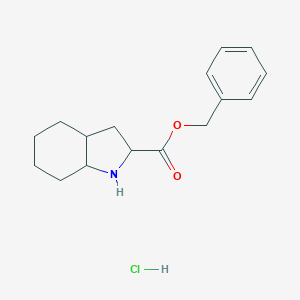
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride, also known as BOIC HC1, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. BOIC HC1 is a white crystalline powder that is soluble in water and ethanol, and is commonly used in laboratory experiments to study its various properties and effects.
Mechanism of Action
The exact mechanism of action of Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is not fully understood, but it is believed to act on various molecular targets in the body, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to modulate the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been found to have several biochemical and physiological effects on the body, including the inhibition of pain signals, the reduction of inflammation, and the suppression of tumor growth. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have neuroprotective effects, and may help to prevent the death of brain cells in conditions such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has several advantages for use in laboratory experiments, including its high purity and solubility in water and ethanol. However, Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 is also known to be highly sensitive to light and air, and must be stored and handled carefully to avoid degradation and loss of activity.
Future Directions
There are several future directions for research on Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its molecular targets and mechanisms of action. Further research is also needed to determine the optimal dosage and administration routes for Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 in various medical applications.
Synthesis Methods
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 can be synthesized using various methods, with the most common being the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. The synthesis process involves the use of several reagents and solvents, and requires careful monitoring of the reaction conditions to ensure the purity and yield of the final product.
Scientific Research Applications
Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Benzyl octahydro-1H-indole-2-carboxylate hydrochloride HC1 has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
82717-97-3 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-3,6-7,13-15,17H,4-5,8-11H2;1H |
InChI Key |
WOXVBEWLLZBVSX-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3.Cl |
synonyms |
Benzyl Octahydroindole-2-carboxylate Hydrochloride; Octahydro-1H-indole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




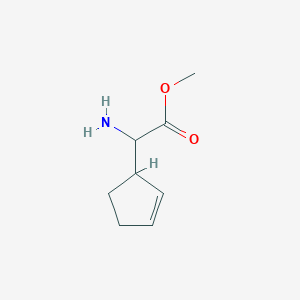
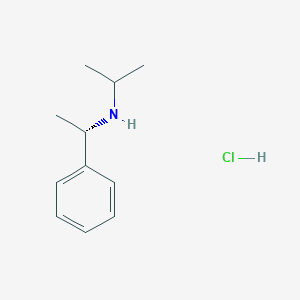
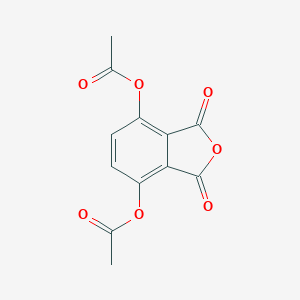

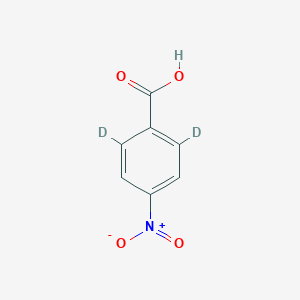
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
